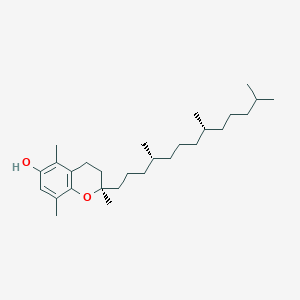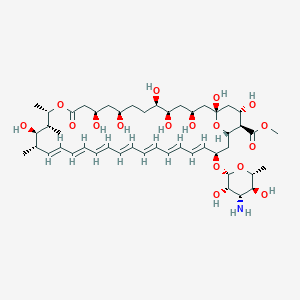
alpha-(AMinoMethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-(AMinoMethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol is a synthetic compound used primarily in scientific research. It is a derivative of the amphetamine class of compounds and is known for its wide range of effects on the body, including changes in metabolism, appetite, and behavior. The compound is also found in various dietary supplements.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of alpha-(AMinoMethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol involves the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol with formic acid . The reaction is carried out under anhydrous conditions and involves the use of solvents such as dichloromethane. The organic phase is washed with sodium carbonate and sodium chloride solutions before being concentrated to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would typically be optimized for yield and purity, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
alpha-(AMinoMethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
alpha-(AMinoMethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol has several scientific research applications:
Drug Discovery: The compound’s unique structure makes it a valuable building block for the synthesis of novel drug candidates, including inhibitors for enzymes such as acetylcholinesterase.
Material Synthesis: It is used in the synthesis of polysubstituted pyrroles and Schiff bases, which have applications in material science and medicinal chemistry.
Catalysis: The compound is used in catalytic processes, particularly in the oxidation of alcohols.
Medicinal Chemistry: Research suggests that the compound may exhibit antioxidant and anti-inflammatory properties, warranting further investigation into its therapeutic potential.
Mechanism of Action
The mechanism of action of alpha-(AMinoMethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, as an acetylcholinesterase inhibitor, it may prevent the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-ol: Similar in structure but lacks the methoxy group.
2-Benzylaminoethanol: Contains a benzyl group attached to the amino group but lacks the methoxy and benzyloxy groups.
Levalbuterol Related Compound F: Contains a benzyloxy group but has different substituents on the aromatic ring.
Uniqueness
alpha-(AMinoMethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol is unique due to its combination of functional groups, including the amino, methoxy, and benzyloxy groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for scientific research and drug discovery.
Properties
IUPAC Name |
2-amino-1-(3-methoxy-4-phenylmethoxyphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-19-16-9-13(14(18)10-17)7-8-15(16)20-11-12-5-3-2-4-6-12/h2-9,14,18H,10-11,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBRTSGNLMOOQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CN)O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571561 |
Source


|
| Record name | 2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60372-08-9 |
Source


|
| Record name | 2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole](/img/structure/B132045.png)
![1-Chloro-2-[dichloro(phenyl)methyl]benzene](/img/structure/B132048.png)

![2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)](/img/structure/B132050.png)







